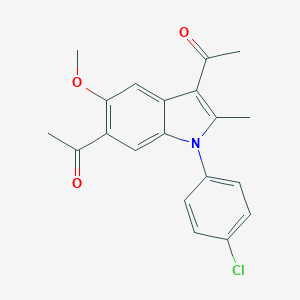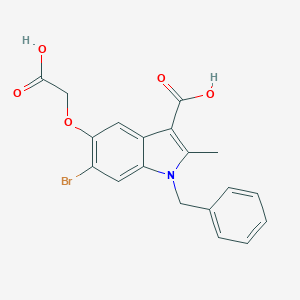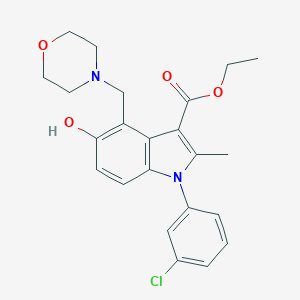
N-(2-chloro-3-pyridinyl)-3-cyclohexylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-3-pyridinyl)-3-cyclohexylpropanamide, commonly known as CCPA, is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields. CCPA is a selective A1 adenosine receptor agonist and has been shown to have potential therapeutic effects in treating a variety of diseases.
Mecanismo De Acción
CCPA works by selectively binding to A1 adenosine receptors and activating them. This leads to a decrease in cAMP levels and an increase in K+ channel conductance, resulting in hyperpolarization of the cell membrane. This hyperpolarization leads to a decrease in calcium influx, which ultimately results in the observed physiological effects.
Biochemical and Physiological Effects
CCPA has been shown to have various biochemical and physiological effects. It has been shown to decrease inflammation by inhibiting the production of pro-inflammatory cytokines. CCPA has also been shown to reduce the incidence of arrhythmias by decreasing the duration of action potentials. Additionally, CCPA has been shown to have cardioprotective effects by reducing infarct size and improving cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCPA has several advantages for lab experiments. It is a selective A1 adenosine receptor agonist, which makes it a useful tool for studying the role of A1 adenosine receptors in various physiological processes. Additionally, CCPA has been shown to have low toxicity and is well-tolerated in animal studies. However, CCPA has limitations in terms of its solubility, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on CCPA. One area of interest is its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, CCPA has shown promise in treating cancer, and further research is needed to determine its efficacy in this area. Another area of interest is the potential use of CCPA in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to understand the mechanism of action of CCPA and its effects on various physiological processes.
Conclusion
In conclusion, CCPA is a chemical compound with significant potential in various scientific research areas. Its synthesis method has been well-established, and it has been extensively studied for its potential therapeutic effects in various diseases. CCPA works by selectively binding to A1 adenosine receptors and has various biochemical and physiological effects. While CCPA has several advantages for lab experiments, it also has limitations. Finally, there are several future directions for research on CCPA, including its potential in treating neurodegenerative diseases and cancer, and its use in combination with other drugs.
Métodos De Síntesis
The synthesis of CCPA involves the reaction of 3-cyclohexylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-chloro-3-pyridinecarboxamide to produce CCPA. The synthesis method has been well-established and has been used in various studies to produce CCPA in large quantities.
Aplicaciones Científicas De Investigación
CCPA has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, anti-arrhythmic, and cardioprotective effects. CCPA has also been shown to have potential in treating ischemic stroke, Parkinson's disease, and cancer. Additionally, CCPA has been used in studying the role of A1 adenosine receptors in various physiological processes.
Propiedades
Nombre del producto |
N-(2-chloro-3-pyridinyl)-3-cyclohexylpropanamide |
|---|---|
Fórmula molecular |
C14H19ClN2O |
Peso molecular |
266.76 g/mol |
Nombre IUPAC |
N-(2-chloropyridin-3-yl)-3-cyclohexylpropanamide |
InChI |
InChI=1S/C14H19ClN2O/c15-14-12(7-4-10-16-14)17-13(18)9-8-11-5-2-1-3-6-11/h4,7,10-11H,1-3,5-6,8-9H2,(H,17,18) |
Clave InChI |
HWINIKUIIJTWAS-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCC(=O)NC2=C(N=CC=C2)Cl |
SMILES canónico |
C1CCC(CC1)CCC(=O)NC2=C(N=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone](/img/structure/B271430.png)
![5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B271431.png)
![3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271436.png)
![(8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid](/img/structure/B271437.png)
![N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine](/img/structure/B271441.png)

![4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile](/img/structure/B271458.png)
![1-Amino-6-(4-chlorophenyl)-2,7-diethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271461.png)
![1-Amino-2,7-diethyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271462.png)
![1-Amino-2,11-dimethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271464.png)
![1-Amino-2,7-dimethyl-3,8-dioxo-6-phenyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271467.png)